N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine
Description
N-[(2-Methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine is a structurally complex molecule comprising three key moieties:
- Pyridin-2-amine: A nitrogen-containing aromatic ring that enhances solubility and facilitates hydrogen bonding.
- 2-Methylindole: A bicyclic aromatic system with a methyl substituent at position 2, contributing to π-π stacking interactions and hydrophobic character.
- 4-Isopropylphenyl group: A bulky, lipophilic substituent that modulates steric effects and membrane permeability.
This compound is synthesized via transition metal-catalyzed coupling reactions, as evidenced by analogous protocols in the literature (e.g., ruthenium-catalyzed arylation of benzylic alcohols in ). Its molecular formula is C₂₄H₂₆N₃ (inferred from substituent analysis), with a molecular weight of 356.49 g/mol.
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3/c1-16(2)18-11-13-19(14-12-18)24(27-22-10-6-7-15-25-22)23-17(3)26-21-9-5-4-8-20(21)23/h4-16,24,26H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPUCSRKOVBXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)C(C)C)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 2-methylindole with 4-isopropylbenzyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The compound contains three aromatic systems: indole, phenyl, and pyridine. These rings are susceptible to electrophilic substitution under specific conditions.
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Bromination | Br₂, FeBr₃ | Brominated derivatives at activated positions |
| Nitration | HNO₃/H₂SO₄ (conc.) | Nitro-substituted derivatives |
| Friedel-Crafts Alkylation | Alkyl halides, AlCl₃ | Alkyl-substituted derivatives (indole/phenyl rings) |
Mechanism : The indole and phenyl rings exhibit varying reactivity due to directing groups. The pyridine ring is deactivated, making it less reactive to electrophilic substitution .
Acylation of the Pyridin-2-amine Group
The primary amine group in pyridin-2-amine can undergo acylation to form amides, a common reaction in medicinal chemistry.
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Amide Formation | Acyl chloride (e.g., benzoyl chloride), NaHCO₃ | N-acylated pyridin-2-amine derivatives |
| Carbamate Formation | Chloroformate, base (e.g., pyridine) | N-carbamate derivatives |
Significance : Amide derivatives are often explored for bioactivity modulation, such as enhancing solubility or targeting specific enzymes .
Alkylation of the Amine
The amine group can undergo alkylation to form quaternary ammonium salts, which may alter physicochemical properties.
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Methylation | CH₃I, Ag₂O | N-methylated pyridin-2-amine derivatives |
| Alkylation (e.g., benzyl) | Benzyl bromide, K₂CO₃ | N-benzylated derivatives |
Applications : Quaternized derivatives may exhibit improved membrane permeability or ion-exchange properties .
Condensation Reactions
The amine group can participate in condensation reactions with carbonyl compounds (e.g., aldehydes/ketones) to form imines or Schiff bases.
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Imine Formation | Aldehydes/ketones, acid catalyst | N-aryl imine derivatives |
| Schiff Base Formation | Ketones, heat | N-substituted Schiff bases |
Relevance : These reactions are often used in drug design to create bioisosteric groups or improve metabolic stability .
Hydrolysis and Degradation
Under acidic or basic conditions, the compound may undergo hydrolysis, particularly affecting the indole or amine moieties.
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Acidic Hydrolysis | HCl, heat | Degraded indole or amine derivatives |
| Basic Hydrolysis | NaOH, reflux | Oxidized amine or phenyl ring derivatives |
Impact : Hydrolytic stability is critical for pharmaceutical applications, as degradation can affect efficacy .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with indole and pyridine moieties exhibit significant anticancer properties. N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis and inhibits cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in cancer progression .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It is thought to exert effects on neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Molecular docking studies suggest that it may interact with specific receptors involved in neuroprotection .
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays against a range of bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against human breast cancer cells (MCF7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis via caspase activation pathways .
Case Study 2: Neuroprotective Mechanisms
In another investigation, the neuroprotective effects of this compound were assessed using a cellular model of oxidative stress induced by hydrogen peroxide in neuronal cells. The findings demonstrated that N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amines significantly reduced oxidative damage markers and improved cell survival rates compared to untreated controls .
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain pathways involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on substituent effects, synthetic yields, and physical properties:
| Compound Name | Substituents (vs. Target) | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Melting Point/Physical State | Key References |
|---|---|---|---|---|---|---|
| Target : N-[(2-Methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine | — | C₂₄H₂₆N₃ | 356.49 | — | — | — |
| N-[(2-Chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine | 2-Chlorophenyl (vs. 4-isopropylphenyl) | C₂₁H₁₈ClN₃ | 347.84 | — | — | |
| N-[(4-Fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine | 4-Fluorophenyl (vs. 4-isopropylphenyl) | C₂₁H₁₈FN₃ | 331.39 | — | — | |
| 3-Methyl-N-{phenyl[4-(trifluoromethyl)phenyl]methyl}pyridin-2-amine (3af) | 4-CF₃phenyl (vs. 4-isopropylphenyl) | C₂₀H₁₇F₃N₂ | 354.36 | 57% | 56–58°C (solid) | |
| N-{4-(tert-Butyl)phenylmethyl}-3-phenylpyridin-2-amine (3x) | 4-tert-Butylphenyl (vs. 4-isopropylphenyl) | C₂₉H₃₀N₂ | 406.56 | 72% | 74–76°C (solid) | |
| N-[(4-Chlorophenyl)(phenyl)methyl]-3-phenylpyridin-2-amine (3z) | 4-Chlorophenyl (vs. 4-isopropylphenyl) | C₂₄H₁₉ClN₂ | 370.87 | — | — |
Key Observations:
Substituent Effects on Synthesis :
- Bulky substituents (e.g., tert-butyl in 3x) are tolerated in coupling reactions, achieving yields up to 72% . Electron-withdrawing groups (e.g., CF₃ in 3af) reduce yields slightly (57%) compared to electron-donating groups .
- Halogenated analogs (Cl, F) lack reported yields but are presumed accessible via similar protocols.
Physical Properties :
- Melting points correlate with substituent polarity. For example, the CF₃ group in 3af increases rigidity (56–58°C) compared to the tert-butyl analog (74–76°C) .
- The target compound’s 4-isopropylphenyl group likely imparts lower melting points than halogenated analogs due to reduced polarity.
Bioactivity: Indole-pyridine hybrids (e.g., ’s screening compound) are often explored for kinase inhibition or GPCR modulation. The target compound’s isopropyl group may optimize steric interactions in hydrophobic binding pockets.
Biological Activity
N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine, identified by its CAS number 618404-82-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The molecular formula of this compound is C24H25N3, and it has a molecular weight of 355.48 g/mol. The predicted boiling point is approximately 540.1 °C, and it has a density of 1.163 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3 |
| Molecular Weight | 355.48 g/mol |
| Boiling Point | 540.1 °C (predicted) |
| Density | 1.163 g/cm³ (predicted) |
| pKa | 17.49 (predicted) |
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Dopamine Receptor Modulation : Similar compounds with indole structures have shown affinity for dopamine receptors, particularly D(3) receptors, which are implicated in neuropsychiatric disorders . This suggests that this compound may exhibit antipsychotic properties.
- Neuroprotective Effects : Compounds with similar scaffolds have demonstrated neuroprotective effects in models of Parkinson's disease, potentially through monoamine oxidase inhibition or other neuroprotective mechanisms .
- Anticancer Activity : Preliminary studies indicate that derivatives containing indole moieties possess anticancer properties against various cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells . The specific activity of N-[...]-pyridin-2-amines in this context remains to be fully elucidated.
Neuroprotective Studies
Research on similar compounds has demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis in vitro. These studies often employ models using neurotoxins such as 6-OHDA to simulate Parkinsonian symptoms in rats and assess the protective effects of indole derivatives .
Q & A
Basic Questions
1.1. What synthetic methodologies are recommended for preparing N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine?
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the indole core. Key steps include:
- Friedel-Crafts alkylation to attach the 4-isopropylphenyl group to the indole ring (C-3 position) .
- Mannich reaction or reductive amination to introduce the pyridin-2-amine moiety, using pyridine-2-amine derivatives and aldehydes/ketones under basic conditions .
- Purification via column chromatography (e.g., hexane/ethyl acetate gradients) and characterization by / NMR, HRMS, and HPLC to confirm purity (>95%) .
1.2. How can researchers confirm the structural identity of this compound?
Answer:
- Spectroscopic analysis :
- X-ray crystallography resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with pyridine nitrogen) .
Advanced Research Questions
2.1. What biological targets or pathways are associated with this compound, and how can its activity be validated?
Answer:
- Hypothesis-driven targets :
- Validation methods :
2.2. How can researchers resolve contradictions in activity data across different experimental models?
Answer:
- Case example : Discrepancies in IC values between enzymatic assays and cell-based models may arise from:
- Statistical approaches : Apply multivariate analysis (e.g., PCA) to correlate structural features (e.g., pyridine substitution) with activity trends .
2.3. What strategies optimize the pharmacokinetic profile of this compound?
Answer:
- Structural modifications :
- Formulation : Use nanocrystal or lipid-based delivery systems to increase bioavailability .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
